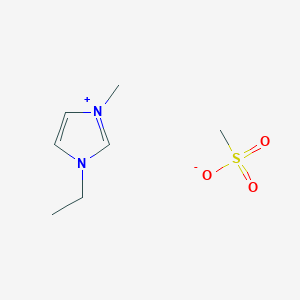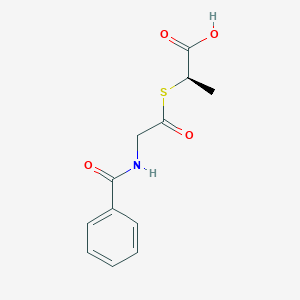
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid, also known as Bz-ASP, is a sulfur-containing amino acid derivative that has been extensively studied for its potential applications in scientific research. Bz-ASP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Wirkmechanismus
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is a thiol-containing amino acid derivative that can form disulfide bonds with other thiol-containing compounds. It can also act as a weak acid, donating a proton to a basic amino acid residue in a protein. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as a nucleophile, attacking electrophilic centers in a protein. These properties make (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid a versatile tool for studying protein structure and function.
Biochemische Und Physiologische Effekte
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and peptidases. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid is also stable under a wide range of conditions, making it suitable for various experimental conditions. However, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid. One direction is the development of new methods for the synthesis of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid and its derivatives. Another direction is the study of the effects of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid on living organisms, including its toxicity and potential therapeutic applications. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be used as a tool for the study of protein structure and function, including the development of new protein-based materials and the design of new drugs.
Synthesemethoden
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid can be synthesized using various methods, including the reaction of N-benzoyl-L-aspartic acid with thioacetic acid, followed by the removal of the benzoyl group using hydrogenolysis. Another method involves the reaction of N-benzoyl-L-aspartic acid with thioacetic acid in the presence of hydrogen chloride, followed by the removal of the benzoyl group using sodium hydroxide. The yield of (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid using these methods is around 50%.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various peptides and proteins, including protease inhibitors, enzyme inhibitors, and receptor agonists. (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has also been used as a substrate for various enzymes, including proteases and peptidases, to study their mechanism of action. In addition, (2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid has been used as a model compound for the study of protein folding and unfolding.
Eigenschaften
CAS-Nummer |
150520-30-2 |
|---|---|
Produktname |
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic Acid |
Molekularformel |
C12H13NO4S |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
(2R)-2-(2-benzamidoacetyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO4S/c1-8(12(16)17)18-10(14)7-13-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15)(H,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
VGTLUSISELTJKM-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
SMILES |
CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)O)SC(=O)CNC(=O)C1=CC=CC=C1 |
Synonyme |
R-1-(Carboxyethyl)-N-benzoylthiolglycinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



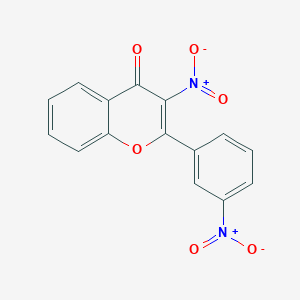
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
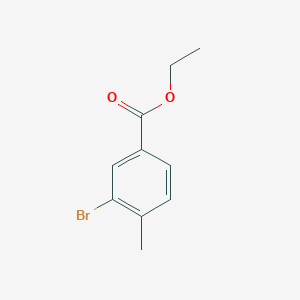
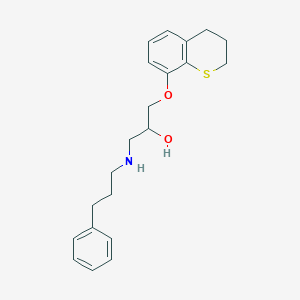
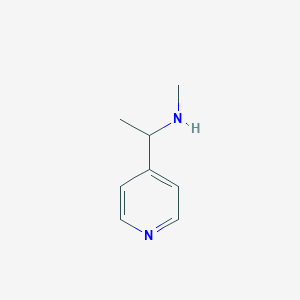
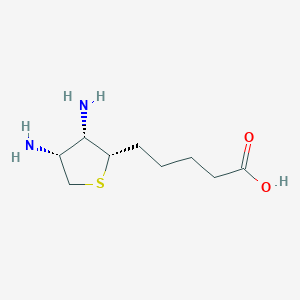
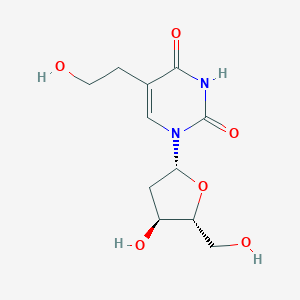
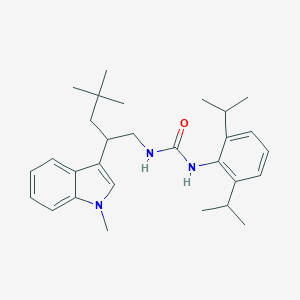
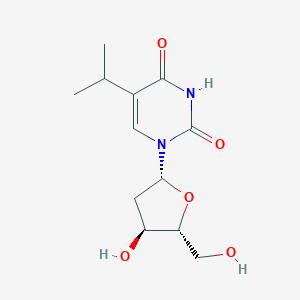
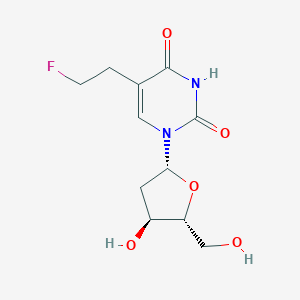
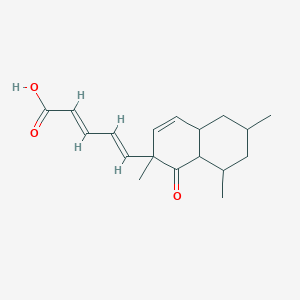
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)
